The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide can be achieved through several methods, primarily involving the reaction of 2,4-dihydroxypyrimidine with acetamide.
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide has a molecular formula of and a molecular weight of approximately 169.14 g/mol.
Property | Value |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 g/mol |
IUPAC Name | N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI | InChI=1S/C6H7N3O3/c7-4(10)1-3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)CC(=O)N |
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide can participate in various chemical reactions:
Each type of reaction has specific conditions that optimize yield:
The mechanism of action for N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide involves its interaction with biological targets that may include enzymes or receptors involved in inflammatory pathways.
Research indicates that this compound may inhibit specific enzymes linked to inflammation, potentially leading to anti-inflammatory effects. The exact molecular targets can vary based on the context of application .
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide has a wide range of applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2